molecular formula C18H21N3O4 B2423676 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034321-66-7

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2423676
CAS RN: 2034321-66-7
M. Wt: 343.383
InChI Key: FHEHGYKZOALOLH-UHFFFAOYSA-N
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Description

The compound contains several structural components including a tetrahydro-2H-pyran ring, a pyrazole ring, and a dihydrobenzo[b][1,4]dioxine ring. Tetrahydro-2H-pyran is a saturated six-membered ring with one oxygen atom . Pyrazole is a five-membered ring containing two nitrogen atoms . Dihydrobenzo[b][1,4]dioxine is a seven-membered ring with two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The 3D structure can be predicted using computational chemistry methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can undergo various reactions including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The structure of the compound suggests that it may have the potential to interact with a variety of pharmacological targets

Mode of Action

The compound’s structure allows it to potentially engage with various pharmacological targets . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-18(17-12-24-15-6-1-2-7-16(15)25-17)20-13-9-19-21(10-13)11-14-5-3-4-8-23-14/h1-2,6-7,9-10,14,17H,3-5,8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEHGYKZOALOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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